2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound features a nitro group attached to the pyridine ring and a methyl group on the imidazole ring, which contributes to its unique chemical properties. It has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and antifungal properties, as well as its applications in medicinal chemistry and materials science .
The compound can be classified as a nitropyridine derivative, which is a subset of heterocyclic compounds. Its chemical structure can be represented by the formula , with a CAS number of 1018053-22-9. The synthesis and study of such compounds are essential in the development of new pharmaceuticals and agrochemicals .
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine typically involves two main steps: the nitration of 2-methylimidazole followed by a coupling reaction with a pyridine derivative. One common synthetic route is the Radziszewski reaction, which condenses glyoxal, ammonia, and acetaldehyde to form 2-methylimidazole. This intermediate is then subjected to nitration to yield the target compound.
Industrial production may utilize continuous flow reactors to enhance yield and purity, incorporating advanced purification techniques such as crystallization and chromatography .
The molecular structure of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine features:
The structural integrity can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The compound can undergo several types of reactions:
Common reagents for these reactions include:
The reduction of the nitro group can yield amino derivatives, while substitution reactions can lead to various functionalized products .
The mechanism of action for 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine often involves interactions with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, thereby exhibiting antimicrobial and antifungal effects. Additionally, the imidazole ring's ability to coordinate with metal ions can influence various biochemical pathways, making this compound relevant in medicinal chemistry .
Relevant analyses such as melting point determination, solubility tests, and spectroscopic characterization (NMR, IR) provide insights into its physical and chemical behavior .
2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine has several significant applications:
Nitroheterocyclic compounds represent a therapeutically significant class of molecules characterized by the presence of a nitro group (-NO₂) attached to a heterocyclic ring system. This structural motif confers unique electronic properties and biological activities, particularly against anaerobic pathogens and parasites. The integration of nitropyridine and nitroimidazole scaffolds—as exemplified by 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine (CAS 1018053-22-9)—creates hybrid pharmacophores designed to synergize redox activation, target affinity, and bioavailability [2] [7].
Property | Value |
---|---|
CAS Registry Number | 1018053-22-9 |
Molecular Formula | C₉H₈N₄O₂ |
Molecular Weight | 204.19 g/mol |
SMILES | O=N+[O-] |
Key Structural Features | Imidazole-pyridine linkage, nitro group at pyridine C5 |
The strategic fusion of nitropyridine and imidazole rings leverages complementary bioactivity profiles. Nitropyridines act as electron-deficient systems susceptible to enzymatic reduction, generating cytotoxic radicals under hypoxic conditions. Imidazoles enhance solubility and facilitate interactions with biological targets via hydrogen bonding and π-stacking [4] [6]. Hybrids like 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine exploit this dual functionality, positioning the nitro group ortho to the heterocyclic junction to optimize electronic delocalization and redox potential—a critical determinant of prodrug activation in parasitic cells [10].
Regioisomerism profoundly influences the pharmacological behavior of nitroheterocycles. In the target compound, the meta-relationship between the imidazole attachment point (C1) and the nitro group (C5) on the pyridine ring creates a distinct electronic topology compared to ortho or para isomers. X-ray crystallography of analogous nitroimidazole esters reveals dihedral angles of ~32°–48° between aromatic rings, suggesting moderate conjugation that balances planarity for target binding and flexibility for membrane penetration [4] [5]. This geometry facilitates optimal orientation within enzymatic active sites, enhancing bioreduction efficiency.
Nitroheterocyclic therapeutics evolved from early antiprotozoal agents like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). Clinical successes validated the nitroimidazole scaffold’s ability to undergo reductive activation in anaerobic microbes, generating reactive intermediates that damage DNA and proteins [2] [6]. Subsequent generations addressed limitations such as metabolic instability and resistance:
These advancements underscore the scaffold’s versatility and inform the design of novel hybrids like 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine, which incorporates a redox-active nitropyridine to augment antiparasitic activity [2] [7].
Despite progress, key challenges persist:
The target compound addresses these gaps by:
"Nitroheterocyclic compounds are more efficacious than CYP51 inhibitors against Trypanosoma cruzi across discrete typing units (DTUs), eradicating intracellular infection at lower concentrations and shorter exposure times" [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3